molecular formula C15H17N3O5S B4929461 4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide

4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4929461
M. Wt: 351.4 g/mol
InChI Key: HQSDKMDVGFIYTO-UHFFFAOYSA-N
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Description

4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethoxy group attached to an aniline ring, a nitro group, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-3-23-12-6-4-11(5-7-12)17-14-9-8-13(24(21,22)16-2)10-15(14)18(19)20/h4-10,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDKMDVGFIYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide typically involves multiple steps:

    Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce the nitro group. This is usually done using a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Methylation: Finally, the sulfonated product is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, various alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-(4-aminophenyl)-N-methyl-3-nitrobenzenesulfonamide.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyanilino)-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

    Protein Binding: The compound can bind to proteins, altering their function and activity.

    Pathways Involved: It can interfere with metabolic pathways involving folic acid synthesis, which is crucial for bacterial growth.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions, making it valuable in research and industrial applications.

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